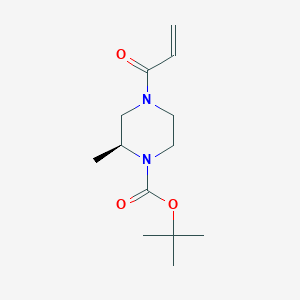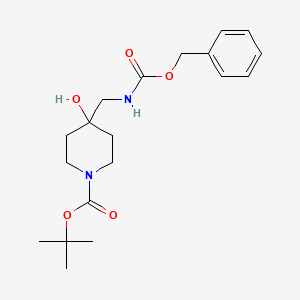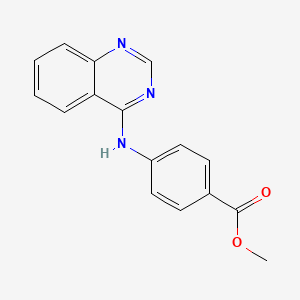
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acryloyl group and a tert-butyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.
Acryloylation: The acryloyl group can be introduced through the reaction of the piperazine derivative with acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors or ion channels, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate:
tert-Butyl 4-acryloylpiperazine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and applications.
4-Acryloyl-2-methylpiperazine-1-carboxylate: Lacks the tert-butyl ester, which may influence its solubility and stability.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the acryloyl group allows for covalent modification of biomolecules, while the tert-butyl ester enhances its stability and solubility.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-methyl-4-prop-2-enoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-11(16)14-7-8-15(10(2)9-14)12(17)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3/t10-/m0/s1 |
Clave InChI |
YGNLUSPBKVKNCY-JTQLQIEISA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
SMILES canónico |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
